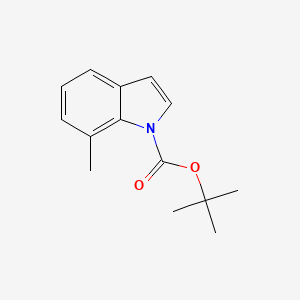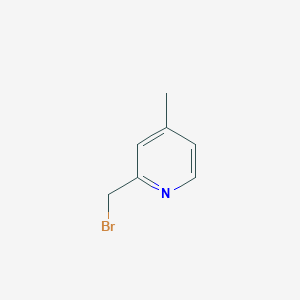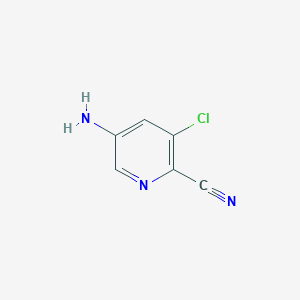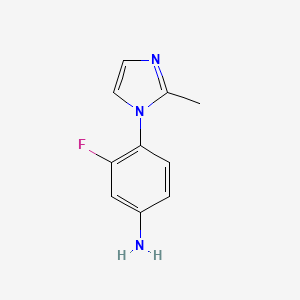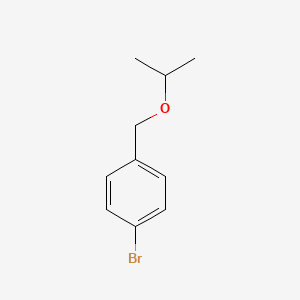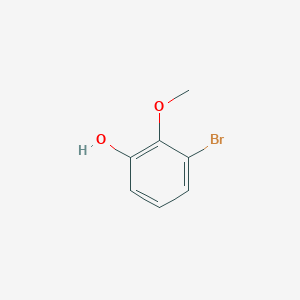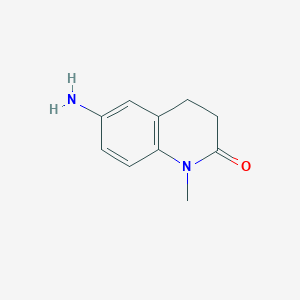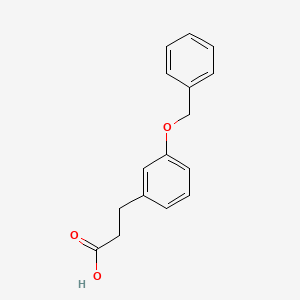
3-(3-(Benzyloxy)phenyl)propanoic acid
Overview
Description
“3-(3-(Benzyloxy)phenyl)propanoic acid” is a compound with a molecular weight of 256.3 . .
Molecular Structure Analysis
The molecular formula of “3-(3-(Benzyloxy)phenyl)propanoic acid” is C16H16O3 . The InChI Key is HVXOYUOKPLHWNU-UHFFFAOYSA-N . The structure contains a benzene ring conjugated to a propanoic acid .Physical And Chemical Properties Analysis
“3-(3-(Benzyloxy)phenyl)propanoic acid” is a white solid . It has a melting point between 79.5-88.5°C . The compound has an assay (Silylated GC) of ≥95.0% and an assay (Aqueous acid-base Titration) of ≥95.0 to ≤105.0% .Scientific Research Applications
Application in Diabetes Research
Scientific Field
Summary of the Application
- This compound has been used in the synthesis of structural isomers bearing an aminobornyl moiety, which have shown promising results in the treatment of type 2 diabetes .
Methods of Application
- The compound was used to synthesize structural analogs of a known FFA1 receptor agonist, QS-528 . The positions of the substituents in the aromatic fragments and the configuration of the asymmetric center in the bornyl moiety were varied .
Results or Outcomes
- The synthesized compounds were found to increase glucose uptake by cells and have no cytotoxic effect . Two compounds, based on the meta-substituted phenylpropanoic acid, were shown to have a pronounced hypoglycemic effect in the oral glucose tolerance test with CD-1 mice .
Application in Organic Synthesis
Scientific Field
Summary of the Application
- The compound is a key intermediate and widely used in the synthesis of PPARa/g dual agonists and heteropeptides .
Methods of Application
Results or Outcomes
Application in Bioprocessing and Cell Culture
Scientific Field
Summary of the Application
Methods of Application
- The specific methods of application in bioprocessing and cell culture are not detailed in the source .
Results or Outcomes
Application in Treatment of Central Nervous System Disorders
Scientific Field
Summary of the Application
- Some studies suggest the use of FFAR1 agonists, for which “3-(3-(Benzyloxy)phenyl)propanoic acid” is a structural analog, for therapy of central nervous system disorders such as Alzheimer’s disease and dementia .
Methods of Application
- The specific methods of application in the treatment of central nervous system disorders are not detailed in the source .
Results or Outcomes
Safety And Hazards
properties
IUPAC Name |
3-(3-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXOYUOKPLHWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620391 | |
| Record name | 3-[3-(Benzyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Benzyloxy)phenyl)propanoic acid | |
CAS RN |
57668-34-5 | |
| Record name | 3-[3-(Benzyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




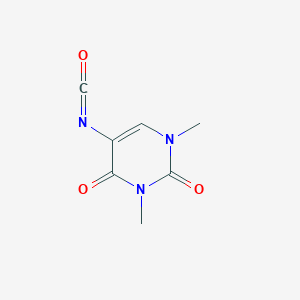

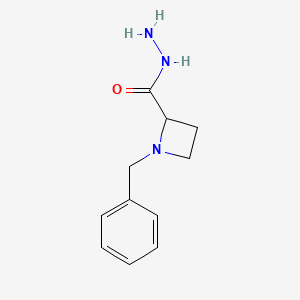
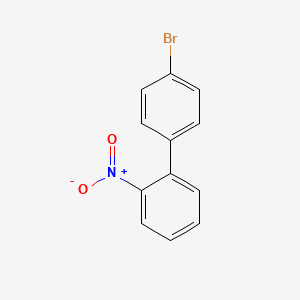
![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)

